2,3,6,7,10,11-Hexaaminotriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexaaminotriphenylene is an organic compound with the molecular formula C18H18N6. It is characterized by its white crystalline solid appearance and is known for its strong basicity. This compound is not soluble in water but can dissolve in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,6,7,10,11-Hexaaminotriphenylene can be synthesized through the reaction of triphenylene with ammonia in the presence of a catalyst. The reaction typically involves heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6,7,10,11-Hexaaminotriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are typically employed
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexaaminotriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reagent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of conductive polymers and metal-organic frameworks (MOFs) due to its strong electron-donating properties .
Wirkmechanismus
The mechanism by which 2,3,6,7,10,11-Hexaaminotriphenylene exerts its effects involves its strong basicity and ability to donate electrons. This compound can interact with various molecular targets, including metal ions and organic molecules, through coordination bonds and hydrogen bonding. These interactions facilitate its role as a catalyst and reagent in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride
- Triphenylene-2,3,6,7,10,11-hexaamine
- 2,3,6,7,10,11-Hexaaminotriphenyl hexahydrochloride
Uniqueness: this compound stands out due to its high electron-donating ability and strong basicity, making it particularly useful in the synthesis of conductive materials and as a reagent in organic synthesis .
Eigenschaften
Molekularformel |
C18H18N6 |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
triphenylene-2,3,6,7,10,11-hexamine |
InChI |
InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2 |
InChI-Schlüssel |
FXVCQLLAIUUIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.